N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a fluorinated aromatic ring, a pyrrolidine sulfonyl group, and a dihydropyridinone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine sulfonyl intermediate: This could involve the reaction of pyrrolidine with a sulfonyl chloride under basic conditions.
Synthesis of the dihydropyridinone core: This might be achieved through a cyclization reaction involving appropriate precursors.
Coupling reactions: The final step could involve coupling the fluorinated aromatic amine with the dihydropyridinone intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the pyrrolidine or dihydropyridinone moieties.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic ring could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and biological processes.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This could involve inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
- N-(4-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Uniqueness
The presence of the 4-fluoro-2-methylphenyl group might impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-11-14(19)6-7-15(13)20-17(23)12-21-8-4-5-16(18(21)24)27(25,26)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNDKRYSCJREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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